molecular formula C18H21N3O3S B2572068 (E)-5-(3-ethoxy-4-(pentyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 616210-90-3

(E)-5-(3-ethoxy-4-(pentyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B2572068
CAS No.: 616210-90-3
M. Wt: 359.44
InChI Key: CQTCJZIGNPYXLE-LFIBNONCSA-N
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Description

(E)-5-(3-ethoxy-4-(pentyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of thiazolo[3,2-b][1,2,4]triazoles, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(3-ethoxy-4-(pentyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step process:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step usually involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include thiosemicarbazide and α-haloketones.

    Benzylidene Formation: The benzylidene moiety is introduced through a condensation reaction between the thiazolo[3,2-b][1,2,4]triazole core and an aldehyde, such as 3-ethoxy-4-(pentyloxy)benzaldehyde. This reaction is often catalyzed by a base like sodium hydroxide or potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using batch or continuous flow reactors. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(3-ethoxy-4-(pentyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzylidene or thiazolo[3,2-b][1,2,4]triazole rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-5-(3-ethoxy-4-(pentyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-5-(3-ethoxy-4-(pentyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-5-(3-ethoxy-4-(methoxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (E)-5-(3-ethoxy-4-(butyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

(E)-5-(3-ethoxy-4-(pentyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the ethoxy and pentyloxy groups may enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

(5E)-5-[(3-ethoxy-4-pentoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-3-5-6-9-24-14-8-7-13(10-15(14)23-4-2)11-16-17(22)21-18(25-16)19-12-20-21/h7-8,10-12H,3-6,9H2,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTCJZIGNPYXLE-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC=N3)S2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC=N3)S2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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